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Compound of Interest

Compound Name: CPL304110

Cat. No.: B8180474 Get Quote

An in-depth examination of the selective FGFR1-3 inhibitor, CPL304110, reveals promising

early clinical activity as a monotherapy in patients with advanced solid malignancies harboring

FGFR aberrations. While clinical data on its combination with immunotherapy is not yet

available, preclinical rationale suggests a potential synergistic effect, positioning CPL304110
as a candidate for future combination strategies.

CPL304110 is an orally bioavailable tyrosine kinase inhibitor that selectively targets fibroblast

growth factor receptors 1, 2, and 3 (FGFR1-3).[1][2] Dysregulation of the FGFR signaling

pathway is a known driver in various cancers, making it a key target for therapeutic

intervention.[2][3] Preclinical studies have demonstrated the potent and selective inhibitory

activity of CPL304110 against FGFR-dependent cancer cell lines and in in-vivo patient-derived

xenograft (PDTX) models.[2][3][4][5][6] These encouraging preclinical results prompted the

initiation of a Phase I clinical trial to evaluate its safety and efficacy in humans.[3][5]

CPL304110 Monotherapy: Early Clinical Findings
A phase IA clinical trial (NCT04149691) provided the first human data on CPL304110, showing

a manageable safety profile and early signs of anti-tumor activity in heavily pre-treated patients

with advanced solid tumors.[7][8]
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The preliminary efficacy results from the phase IA trial are summarized below. The study

included patients who were not screened for FGFR aberrations and those with confirmed

FGFR alterations.

Efficacy Endpoint All Patients (N=21)
Patients with FGFR
Aberrations

Objective Response Rate

(ORR)
14.3%[7][8] 50.0%[7]

Partial Response (PR) 3[7][8] Not specified

Stable Disease (SD) 10[7] Not specified

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress

2023.[7]

Safety and Tolerability
CPL304110 was generally well-tolerated. The most common treatment-related adverse events

(TRAEs) were of low grade.

Adverse Event (AE)
Frequency in Overall
Population

Grade ≥3 TRAE

Ocular Toxicity 23.8%[7]
Oral cavity fungal infection (1

patient)[7]

Anemia 19.0%[7][8]
Alkaline phosphatase increase

(1 patient)[7]

Dry Eyes 14.3%[7]

Dry Mouth 14.3%[7]

Data from the Phase IA trial presented at the ESMO Targeted Anticancer Therapies Congress

2023.[7]
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While no clinical data currently exists for CPL304110 in combination with immunotherapy, the

development company, Celon Pharma, has indicated potential for the drug in such

combinations.[9] The rationale for combining FGFR inhibitors with immune checkpoint inhibitors

(ICIs) is based on the potential for synergistic effects. FGFR signaling has been implicated in

creating an immunosuppressive tumor microenvironment. By inhibiting FGFR, CPL304110 may

enhance the efficacy of immunotherapies that rely on a robust anti-tumor immune response.

Experimental Protocols
CPL304110 Phase IA Clinical Trial (NCT04149691)
Study Design: A phase I, open-label, multicenter, dose-escalation study.[10]

Objectives:

Primary: To assess the safety and tolerability of CPL304110 and determine the

recommended phase II dose (RP2D).[8]

Secondary: To evaluate the preliminary anti-tumor activity and pharmacokinetics of

CPL304110.[8]

Patient Population: Adult patients with advanced solid malignancies.[8][10] The trial included

cohorts of patients not screened for FGFR aberrations and cohorts of patients with

documented FGFR aberrations.[7][8]

Treatment: CPL304110 was administered orally once or twice daily in 28-day cycles.[7][8]

Dose escalation ranged from 12.5 mg to 175 mg.[7][8]

Assessments:

Safety: Monitored through the incidence and severity of adverse events.

Efficacy: Tumor response was evaluated using computed tomography-based RECIST 1.1

criteria.[8]

Pharmacokinetics: To assess drug absorption, distribution, metabolism, and excretion.[8]
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Caption: CPL304110 inhibits FGFR signaling to block tumor growth.

CPL304110 Phase IA Trial Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body-img
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/product/b8180474?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8180474?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Screening
(Advanced Solid Malignancies)

Dose Escalation Cohorts
(3+3 Design)

- Not Screened for FGFR Aberrations
- With FGFR Aberrations

CPL304110 Administration
(Oral, Daily)

Assessments per Cycle (28 days)
- Safety & Tolerability
- Pharmacokinetics

Tumor Response Evaluation
(RECIST 1.1)

Next Cycle

Primary Endpoint Analysis
(Determine Recommended Phase II Dose)

Secondary Endpoint Analysis
(Preliminary Efficacy)

Click to download full resolution via product page

Caption: Workflow of the CPL304110 Phase IA clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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